(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
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Overview
Description
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that features a benzofuran core with a bromobenzylidene substituent and a cyclohexanecarboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzaldehyde from 4-bromobenzyl alcohol using an oxidation reaction with Oxone and potassium 2-iodo-5-methylbenzenesulfonate as a catalyst . The resulting 4-bromobenzaldehyde is then reacted with 2,3-dihydro-1-benzofuran-3-one in the presence of a base to form the benzylidene intermediate. Finally, this intermediate is esterified with cyclohexanecarboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the oxidation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The bromobenzylidene group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxone, potassium 2-iodo-5-methylbenzenesulfonate, acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: 4-bromobenzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromobenzylidene group can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also play a role in stabilizing these interactions through π-π stacking or hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Bis-(3-bromo-4-hydroxy)benzylidene cyclic compounds: These compounds have similar structural features but differ in their substitution patterns and biological activities.
(2Z)-2-(4-Bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate: Another compound with a similar core structure but different ester groups.
Uniqueness
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19BrO4 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C22H19BrO4/c23-16-8-6-14(7-9-16)12-20-21(24)18-11-10-17(13-19(18)27-20)26-22(25)15-4-2-1-3-5-15/h6-13,15H,1-5H2/b20-12- |
InChI Key |
AUTSBAJUYOZATP-NDENLUEZSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 |
Origin of Product |
United States |
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